2-Bromo-3-(bromomethyl)thiophene

Übersicht

Beschreibung

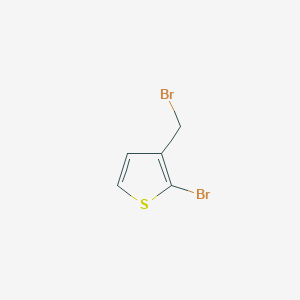

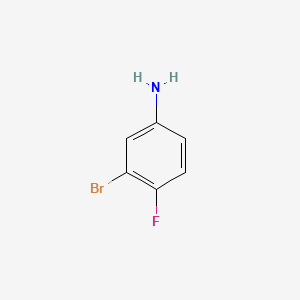

2-Bromo-3-(bromomethyl)thiophene is a chemical compound with the empirical formula C5H4Br2S. It has a molecular weight of 255.96 . It is used in polymerization tools .

Molecular Structure Analysis

The SMILES string representation of 2-Bromo-3-(bromomethyl)thiophene is BrCc1ccsc1Br . The InChI representation is 1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 .Physical And Chemical Properties Analysis

2-Bromo-3-(bromomethyl)thiophene is a liquid at room temperature . It has a refractive index of 1.638 and a density of 1.967 g/mL at 25 °C . It has a molar refractivity of 45.0±0.3 cm^3 . The compound has a polar surface area of 28 Å^2 and a polarizability of 17.8±0.5 10^-24 cm^3 . It also has a molar volume of 124.6±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

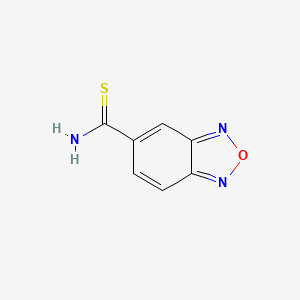

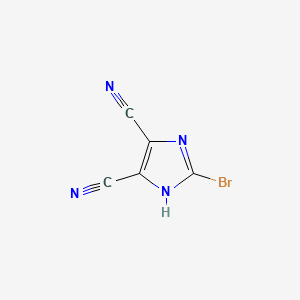

2-Bromo-3-(bromomethyl)thiophene can be used to prepare pyrazolo[3,4-d]pyrimidine derivatives . These derivatives have shown potential as inhibitors of various viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .

Development of α7 Nicotinic Receptor Agonists

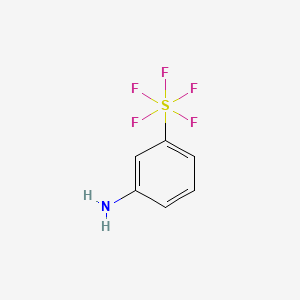

This compound is also used in the synthesis of oral α7 nicotinic receptor agonists . These agonists are being researched for their potential therapeutic effects in neurodegenerative and inflammatory diseases.

Electrochemical Reduction Studies

2-Bromo-3-(bromomethyl)thiophene can be used in electrochemical reduction studies . For instance, it has been used in the electrochemical reduction of a number of mono- and dihalothiophenes at carbon cathodes in dimethylformamide containing tetramethylammonium perchlorate by cyclic voltammetry and controlled-potential electrolysis .

Synthesis of Lachrymatory Compounds

2-Bromo-3-(bromomethyl)thiophene can be used in the preparation of lachrymatory compounds . These compounds are substances that cause tears or stinging of the eyes.

Preparation of Poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene)

This compound has been used in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene) . This polymer has potential applications in organic electronics due to its semiconducting properties.

Synthesis of Other Thiophene Derivatives

2-Bromo-3-(bromomethyl)thiophene can serve as a starting material for the synthesis of a wide range of other thiophene derivatives . These derivatives can have various applications in different fields of chemistry.

Safety and Hazards

2-Bromo-3-(bromomethyl)thiophene is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and corrosive . The compound is harmful if swallowed and causes serious eye damage . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Wirkmechanismus

Target of Action

2-Bromo-3-(bromomethyl)thiophene is a chemical compound used as a pharmaceutical intermediate . .

Mode of Action

Brominated thiophenes are generally known to undergo reactions with various electrophiles to form alkylated products .

Biochemical Pathways

Brominated thiophenes are known to be involved in the synthesis of various pharmaceutical compounds .

Result of Action

It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of various viruses .

Eigenschaften

IUPAC Name |

2-bromo-3-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWPMAAPQZXPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370778 | |

| Record name | 2-Bromo-3-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(bromomethyl)thiophene | |

CAS RN |

40032-76-6 | |

| Record name | 2-Bromo-3-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing head-to-tail polythiophenes with high regioregularity?

A1: [] Understanding the relationship between a polymer's structure and its properties is crucial for optimizing its performance. The research emphasizes the importance of regioregular, head-to-tail (HT) poly(3-alkylthiophene)s (PATs) in achieving well-defined physical structures. This structural control allows for a deeper understanding of how molecular-level modifications translate into macroscopic material properties, such as electrical conductivity and optical behavior. []

Q2: How is 2-Bromo-3-(bromomethyl)thiophene used in the synthesis of these specialized polythiophenes?

A2: [] 2-Bromo-3-(bromomethyl)thiophene serves as a key building block in synthesizing diverse heteroatom-functionalized polythiophenes. While the abstract doesn't detail the exact reactions, it implies that the bromine atoms, particularly the bromomethyl group, likely participate in nucleophilic substitution reactions. This allows for the attachment of various side chains, introducing desired functionalities to the polymer. []

Q3: What is the impact of incorporating heteroatoms into the polythiophene backbone?

A3: [] Introducing heteroatoms through functionalized side chains allows for fine-tuning the polymer's electrical and optical properties. The research highlights that these modifications lead to polythiophenes with "high electrical conductivities." [] This suggests that the heteroatoms influence the polymer's electronic structure, impacting its ability to conduct electricity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)

![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)